molecular formula C16H13NO B2466645 1-(2-Phenyl-1H-indol-3-yl)ethanone CAS No. 17375-64-3

1-(2-Phenyl-1H-indol-3-yl)ethanone

Cat. No.: B2466645
CAS No.: 17375-64-3
M. Wt: 235.286
InChI Key: RLCMKNKDDGFULL-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1H-indol-3-yl)ethanone is an organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a phenyl group attached to the second position of the indole ring and an ethanone group at the third position

Mechanism of Action

Target of Action

1-(2-Phenyl-1H-indol-3-yl)ethanone, also known as 1-(2-phenyl-1H-indol-3-yl)ethan-1-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to these observed effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that these compounds likely interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s predicted log kow (kowwin v167 estimate) is 344 , suggesting that it may have moderate lipophilicity, which could influence its absorption and distribution within the body.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that these compounds can have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-1H-indol-3-yl)ethanone typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the Friedel-Crafts acylation of indole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-(2-Phenyl-1H-indol-3-yl)ethanone is unique due to the specific positioning of the phenyl and ethanone groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a broader range of activities compared to its analogs .

Properties

IUPAC Name

1-(2-phenyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11(18)15-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCMKNKDDGFULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320570
Record name 1-(2-phenyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17375-64-3
Record name 1-(2-phenyl-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-phenylindole (193.3 mg, 1.0 mmol) and acetyl chloride (92 μL, 1.3 mmol) in CH2Cl2 is treated with tin tetrachloride (97.4 μL, 1.9 mmol) at room temperature, shaken for 6 h, quenched with saturated NaHCO3 and extracted with ethyl acetate. The extracts are combined and concentrated in vacuo to afford the 3-acetyl-2-phenylindole intermediate. A suspension of the thus-obtained 3-acetyl-2-phenylindole (47 mg, 0.2 mmol) in isopropanol and concentrated HCl (5 μL) is treated with aminoguanidine bicarbonate, heated at 80° C. for 2 h, cooled to room temperature and concentrated in vacuo. The resultant residue is purified by HPLC to afford the title product, 21.0 mg (36% yield), identified by HPLC1 and mass spectral analyses, (M+H) 292, retention time 3.9 min.
Quantity
193.3 mg
Type
reactant
Reaction Step One
Quantity
92 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
tin tetrachloride
Quantity
97.4 μL
Type
reactant
Reaction Step Two

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